molecular formula C10H9ClFNO B13190808 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13190808
M. Wt: 213.63 g/mol
InChI Key: SIXMXTJLXVAGDE-UHFFFAOYSA-N
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Description

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
  • 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
  • 4-chloro-7-fluoro-1H-indole

Uniqueness

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-chloro-7-fluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9ClFNO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

SIXMXTJLXVAGDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2NC1=O)F)Cl)C

Origin of Product

United States

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